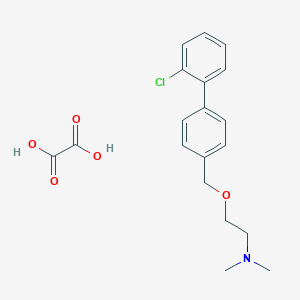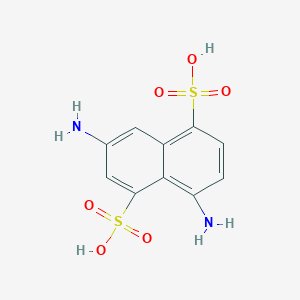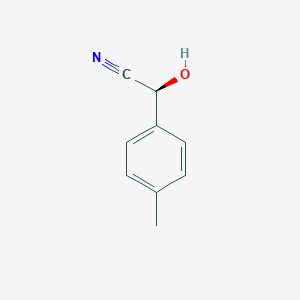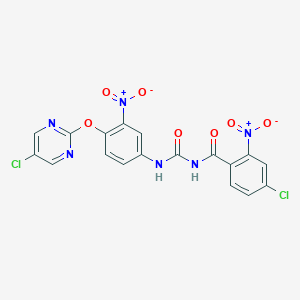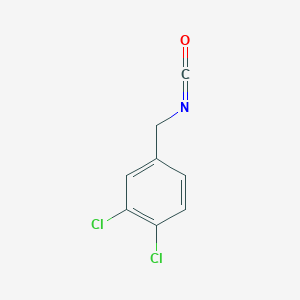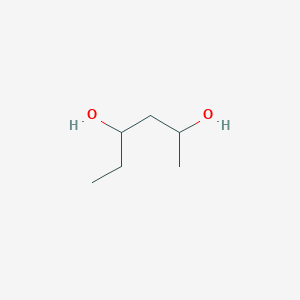
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester, also known as MNI-caged ATP, is a synthetic compound used in scientific research for its ability to release ATP when exposed to light. This allows researchers to study the effects of ATP on biological systems with precise temporal and spatial control.
Wissenschaftliche Forschungsanwendungen
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is used in a variety of scientific research applications, including the study of ATP-dependent processes such as muscle contraction, neurotransmitter release, and ion channel activation. It is also used in the study of ATP-dependent signaling pathways and the regulation of cellular metabolism.
Wirkmechanismus
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP releases ATP when exposed to light, specifically at a wavelength of 365 nm. This is due to the cleavage of the caging group, which allows ATP to be released and interact with biological systems. The release of ATP can be controlled in both time and space, allowing researchers to study the effects of ATP on specific biological processes.
Biochemical and Physiological Effects:
The effects of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP on biological systems are largely dependent on the specific system being studied. However, it has been shown to activate ATP-dependent processes such as muscle contraction and ion channel activation. It has also been used to study the regulation of cellular metabolism and ATP-dependent signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is its ability to release ATP with precise temporal and spatial control. This allows researchers to study the effects of ATP on specific biological processes in a controlled manner. However, the use of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP can be limited by its phototoxicity, which can damage biological systems if exposed to light for too long. It is also relatively expensive compared to other ATP analogs.
Zukünftige Richtungen
There are several future directions for the use of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP in scientific research. One potential application is in the study of ATP-dependent processes in vivo, which would require the development of methods for delivering 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP to specific tissues or cells. Another potential direction is the development of new caged compounds that can release other molecules with precise temporal and spatial control. Overall, the use of caged compounds in scientific research is a promising area of study with many potential applications.
Conclusion:
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is a synthetic compound with many potential applications in scientific research. Its ability to release ATP with precise temporal and spatial control allows researchers to study the effects of ATP on specific biological processes. While there are limitations to its use, the development of new caged compounds and methods for in vivo delivery could expand its applications in the future.
Synthesemethoden
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthol with ethyl bromoacetate to form 4-methoxy-1-naphthyl ethyl ether. This is then reacted with phosgene to form 4-methoxy-1-naphthyl chloroformate, which is then reacted with hydantoin to form 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP.
Eigenschaften
CAS-Nummer |
101516-97-6 |
|---|---|
Molekularformel |
C16H18N2O4 |
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
ethyl 2-[(4-methoxynaphthalen-1-yl)carbamoylamino]acetate |
InChI |
InChI=1S/C16H18N2O4/c1-3-22-15(19)10-17-16(20)18-13-8-9-14(21-2)12-7-5-4-6-11(12)13/h4-9H,3,10H2,1-2H3,(H2,17,18,20) |
InChI-Schlüssel |
VIXFGFBLLFBNRO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
Kanonische SMILES |
CCOC(=O)CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
Andere CAS-Nummern |
101516-97-6 |
Synonyme |
ethyl 2-[(4-methoxynaphthalen-1-yl)carbamoylamino]acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



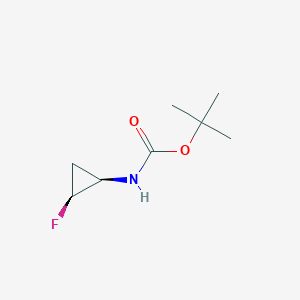
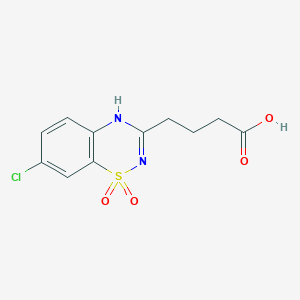


![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)

